molecular formula C7H8N2O B1372650 2-Ethyl-4-pyrimidinecarbaldehyde CAS No. 1092299-36-9

2-Ethyl-4-pyrimidinecarbaldehyde

Cat. No.: B1372650
CAS No.: 1092299-36-9
M. Wt: 136.15 g/mol
InChI Key: AEHRKLWPICLPHR-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at the first and third positions, is a fundamental scaffold in the realm of heterocyclic chemistry. gsconlinepress.com Its derivatives are ubiquitous in nature, forming the core structure of essential biomolecules such as the nucleobases uracil, thymine (B56734), and cytosine, which are integral components of nucleic acids, DNA and RNA. ignited.inresearchgate.net This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. gsconlinepress.commdpi.com

Medicinal chemists have successfully developed a multitude of pyrimidine-based compounds with diverse therapeutic applications. gsconlinepress.com These include anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ignited.inmdpi.com The structural versatility of the pyrimidine ring allows for the introduction of various functional groups, enabling the fine-tuning of its physicochemical properties and biological activities. gsconlinepress.com This adaptability has made pyrimidine and its derivatives a privileged scaffold in drug discovery and development. gsconlinepress.commdpi.com

Structural Characteristics and Unique Features of the 2-Ethyl-4-pyrimidinecarbaldehyde Scaffold

This compound is a distinct molecule within the pyrimidine family, characterized by an ethyl group at the second position and a carbaldehyde (or formyl) group at the fourth position of the pyrimidine ring. This specific arrangement of substituents imparts unique electronic and steric properties to the scaffold.

The pyrimidine ring itself is electron-deficient, a characteristic that influences its reactivity. The ethyl group, being an electron-donating group, can modulate the electron density of the ring. Conversely, the carbaldehyde group is an electron-withdrawing group and a key functional handle for further chemical transformations. The interplay between these two substituents on the pyrimidine core creates a molecule with specific reactivity patterns, making it a valuable intermediate in organic synthesis.

Below is a data table summarizing the key structural and chemical identifiers for this compound.

PropertyValue
IUPAC Name 2-ethylpyrimidine-4-carbaldehyde
Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol sigmaaldrich.com
SMILES String O=CC1=CC=NC(CC)=N1 sigmaaldrich.com
InChI Key AEHRKLWPICLPHR-UHFFFAOYSA-N sigmaaldrich.com
CAS Number Not explicitly found, but related structures exist.

This table presents key identifiers and properties of this compound.

Overview of Research Trajectories for this compound and Related Pyrimidinecarbaldehydes

Research involving this compound and its analogs primarily focuses on their utility as building blocks in the synthesis of more complex heterocyclic systems. The aldehyde functionality is particularly reactive and serves as a versatile anchor for a variety of chemical reactions. These include, but are not limited to, condensation reactions, Wittig reactions, and the formation of Schiff bases.

The synthesis of pyrimidine derivatives, in general, can be achieved through various routes, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org For instance, one common method involves the reaction of β-dicarbonyl compounds with amidines. While specific synthesis routes for this compound are not extensively detailed in the provided search results, the general principles of pyrimidine synthesis suggest that it could be prepared from appropriate precursors bearing the ethyl and formyl functionalities or their masked equivalents.

Research on related pyrimidinecarbaldehydes, such as 4-Amino-2-(ethylthio)pyrimidine-5-carbaldehyde, highlights the interest in this class of compounds for creating diverse chemical libraries for biological screening. nih.gov The aldehyde group is a key feature that allows for the diversification of the pyrimidine scaffold, leading to the generation of novel compounds with potential therapeutic applications.

Rationale for In-Depth Academic Investigation

The continued academic investigation of this compound is warranted for several reasons. Firstly, as a functionalized pyrimidine, it holds potential as a key intermediate in the synthesis of novel bioactive molecules. The unique substitution pattern offers opportunities for the development of new synthetic methodologies and the construction of complex molecular architectures.

Secondly, a deeper understanding of the reactivity of the 2-ethyl and 4-formyl groups in concert on the pyrimidine ring can provide valuable insights into the fundamental chemistry of substituted pyrimidines. This knowledge can be applied to the design of other novel heterocyclic compounds with tailored properties.

Finally, given the broad biological significance of the pyrimidine core, any new derivative, including this compound, is a candidate for biological evaluation. Systematic studies of its chemical transformations and the biological activities of its derivatives could uncover new lead compounds for drug discovery programs. The exploration of such fundamental building blocks is crucial for advancing the fields of organic synthesis, medicinal chemistry, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-7-8-4-3-6(5-10)9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHRKLWPICLPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652876
Record name 2-Ethylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092299-36-9
Record name 2-Ethylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Ethyl 4 Pyrimidinecarbaldehyde

Strategic Approaches to the Pyrimidine (B1678525) Nucleus Functionalization

The construction and subsequent functionalization of the pyrimidine scaffold are central to the synthesis of 2-Ethyl-4-pyrimidinecarbaldehyde. Modern synthetic chemistry offers a variety of strategic approaches to achieve this with high precision and yield.

Condensation and Cyclization Reactions

The formation of the pyrimidine ring often relies on classical yet effective condensation and cyclization reactions. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. In the context of this compound, a plausible retrosynthetic analysis would involve the condensation of a molecule containing the ethylamidine moiety with a suitable three-carbon component bearing the future carbaldehyde group or a precursor.

Sequential Knoevenagel condensation followed by cyclization is a powerful strategy for constructing substituted heterocyclic systems. nih.gov While direct application to this compound is not extensively documented, the principles can be applied. For instance, the reaction of an activated methylene (B1212753) compound with an aldehyde, followed by cyclization with an amidine, offers a pathway to the pyrimidine core. nih.gov The choice of reactants and reaction conditions is crucial for controlling the regioselectivity and final substitution pattern.

Multicomponent Reaction Protocols for Pyrimidine Scaffold Construction

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules in a single step. nih.gov The Biginelli reaction, a well-known MCR, condenses an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form dihydropyrimidinones, which can be further modified to yield fully aromatic pyrimidines. mdpi.comnih.gov

A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov This methodology offers a regioselective route to highly substituted pyrimidines and could be adapted for the synthesis of this compound by selecting the appropriate alcohol precursors. nih.gov The use of readily available starting materials and the liberation of only hydrogen and water as byproducts make this an attractive green alternative. nih.gov

Multicomponent Reaction Example Reactants Catalyst/Conditions Key Features Yield
Iridium-catalyzed Pyrimidine SynthesisAmidine, AlcoholsPN5P-Ir-pincer complexesRegioselective, Sustainable, High atom economyUp to 93%

Regioselective Substitution and Cross-Coupling Strategies

For pre-formed pyrimidine rings, regioselective substitution and cross-coupling reactions are indispensable for introducing or modifying substituents. The functionalization of halogenated pyrimidines is a common strategy. For instance, the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has been demonstrated, where the chlorine atoms can be selectively substituted by nucleophiles under controlled conditions. This highlights the potential for a similar approach starting from a 2-ethyl-4-halopyrimidine to introduce the carbaldehyde group or its precursor.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have become powerful tools for C-C and C-N bond formation on heterocyclic scaffolds. While specific examples for this compound are scarce in the literature, these methods are broadly applicable to pyrimidine systems and offer a versatile approach to introduce the ethyl group at the 2-position or to build the carbaldehyde at the 4-position.

Optimization of Synthetic Conditions for Efficiency and Yield

Optimizing synthetic conditions is paramount for developing practical and scalable routes to this compound. This involves the use of catalytic systems and the application of green chemistry principles to minimize environmental impact.

Application of Catalytic Systems in Pyrimidine Synthesis

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. nih.gov In the context of pyrimidine synthesis, both metal-based and organocatalysts have been employed. For example, tin(II) chloride dihydrate (SnCl2·2H2O) has been shown to be an effective catalyst for the Biginelli reaction, promoting the three-component condensation under neutral conditions. scielo.br

Iridium-pincer complexes have been utilized for the catalytic dehydrogenative coupling of alcohols and amidines to form pyrimidines, offering a sustainable pathway that avoids pre-functionalized starting materials. nih.gov The development of novel catalytic systems continues to be a major focus in pyrimidine synthesis, aiming to improve yields, reduce reaction times, and expand the substrate scope.

Catalyst Reaction Type Advantages
SnCl2·2H2OBiginelli ReactionMild, neutral conditions
PN5P-Ir-pincer complexesMulticomponent SynthesisHigh regioselectivity, Sustainable
Organocatalysts (e.g., L-proline)Condensation ReactionsMetal-free, Readily available

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrimidines, to reduce the environmental footprint of chemical processes. nih.govjmaterenvironsci.com This involves the use of safer solvents (such as water or ethanol), the development of solvent-free reaction conditions, and the use of renewable starting materials. jmaterenvironsci.comrasayanjournal.co.in

Microwave-assisted synthesis and the use of ultrasound are other green techniques that can accelerate reaction rates and improve yields in pyrimidine synthesis. rasayanjournal.co.in For instance, the "Grindstone Chemistry Technique," a solvent-free method, has been used for the synthesis of dihydropyrimidinones. researchgate.net The application of these principles to the synthesis of this compound would involve choosing environmentally benign reagents and solvents, optimizing energy efficiency, and minimizing waste generation. nih.gov The iridium-catalyzed multicomponent synthesis from alcohols is a prime example of a green approach, as it utilizes biomass-derivable starting materials and produces minimal waste. nih.gov

Solvent-Free Methodologies

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce environmental pollution and simplify reaction work-ups. semanticscholar.org For the synthesis of pyrimidine derivatives, these methods often involve the one-pot condensation of three components, a modern iteration of the Biginelli reaction. nih.gov This approach typically combines an aldehyde, a β-ketoester, and urea or thiourea in the absence of a solvent. nih.govmdpi.com

The reaction can be facilitated by grinding the reactants together, sometimes with a catalytic amount of a substance like CuCl₂·2H₂O or a Brønsted acidic ionic liquid. nih.govmdpi.com Heating the mixture may also be employed. nih.gov These techniques are advantageous for their operational simplicity, reduced environmental impact, and often lead to high product yields with shorter reaction times compared to traditional solvent-based methods. semanticscholar.orgmdpi.com The development of heterogeneous catalysts, such as modified montmorillonite nanostructures or hydrotalcites, further enhances the sustainability of this approach, allowing for easy catalyst recovery and reuse. semanticscholar.orgresearchgate.net

Table 1: Comparison of Catalysts in Solvent-Free Pyrimidine Synthesis

CatalystReactantsConditionsReaction TimeYield
Brønsted Acidic Ionic Liquid [Btto][p-TSA]Aldehyde, Ethyl Acetoacetate, Urea/Thiourea90 °C, Neat30 minGood
CuCl₂·2H₂OSubstituted Benzaldehyde (B42025), Ethyl Acetoacetate, Urea/ThioureaGrinding, Overnight~10 min grindingExcellent
Calcined Mg/Fe HydrotalciteSubstituted Aldehyde, Ethyl Acetoacetate, Urea/ThioureaThermal, Solvent-FreeNot SpecifiedHigh
Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like pyrimidines. nih.govresearchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes or even seconds. nih.govresearchgate.net

In the context of pyrimidine synthesis, MAOS is frequently applied to multicomponent reactions. nih.gov For instance, the reaction of an aldehyde, an active methylene compound, and a pyrimidine precursor like 6-amino-2,4-dimethoxypyrimidine can be efficiently conducted under microwave irradiation in the presence of an acid catalyst. nih.gov This method not only enhances the rate and yield of the reaction but also offers a greener alternative to conventional heating. nih.gov Reactions can be performed in open glass vessels, sometimes using a solid support like alumina as an energy transfer medium, which is particularly useful for solvent-free "dry media" conditions. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

MethodCatalyst/MediumReaction TimeYieldReference
Conventional HeatingGlacial Acetic Acid90 min73% nih.gov
Microwave IrradiationGlacial Acetic Acid5 min87% nih.gov
Conventional HeatingStrong AcidLongLow nih.gov
Microwave IrradiationAlumina (Solid Support)SecondsImproved researchgate.net

Development of Precursors and Intermediates for this compound Synthesis

The synthesis of a specifically substituted molecule like this compound relies on the strategic selection and development of appropriate precursors and the formation of key intermediates. The construction of the pyrimidine ring itself typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. To achieve the desired substitution pattern, these precursors must contain the ethyl and carbaldehyde (or a group that can be converted to it) functionalities at the correct positions.

A common strategy involves using highly functionalized pyrimidines as versatile intermediates that can be chemically modified. For example, chloropyrimidines are excellent precursors for nucleophilic substitution reactions. rsc.org An intermediate such as a 4-chloropyrimidine derivative could potentially be converted to the 4-carbaldehyde through various organometallic or oxidation reactions. A key precursor mentioned in the synthesis of related compounds is 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. researchgate.net This molecule already contains the crucial aldehyde group and reactive chloro-substituents that can be selectively replaced to introduce other functional groups. researchgate.net

Another important class of intermediates includes pyrimidine-5-carboxylates, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. rsc.org The ester group at the 5-position can be a synthetic handle for conversion into other functionalities, while the chloro and methylthio groups offer sites for substitution to build complexity. rsc.org The synthesis of imatinib analogs, for instance, has utilized an aldehyde phenylamino-pyrimidine as a key precursor, demonstrating the importance of having a pre-formed aldehyde on a pyrimidine intermediate for further elaboration. mdpi.com

Table 3: Key Precursors and Intermediates in Pyrimidine Synthesis

Precursor/Intermediate ClassExampleRole in Synthesis
Substituted AmidinesPropionamidineProvides the N-C-N backbone and the 2-ethyl group.
β-Dicarbonyl CompoundsMalondialdehyde equivalentForms the C4-C5-C6 fragment of the pyrimidine ring, introducing the aldehyde at C4.
Chloropyrimidines2-amino-4,6-dichloropyrimidine-5-carbaldehydeA versatile platform where chloro groups act as leaving groups for nucleophilic substitution. researchgate.net
Pyrimidine CarboxylatesEthyl 4-chloro-2-methylthiopyrimidine-5-carboxylateThe ester group can be modified, and the chloro group allows for substitution. rsc.org
Aldehyde-Functionalized PyrimidinesAldehyde Phenylamino-PyrimidineServes as a key precursor for building more complex molecules via reactions of the aldehyde group. mdpi.com

Reactivity and Reaction Mechanisms of 2 Ethyl 4 Pyrimidinecarbaldehyde

Electrophilic Nature of the Aldehyde Functional Group

The aldehyde functional group in 2-Ethyl-4-pyrimidinecarbaldehyde is characterized by a carbonyl carbon that is inherently electrophilic. This electrophilicity arises from the significant electronegativity difference between the carbon and oxygen atoms of the carbonyl group (C=O). The oxygen atom, being more electronegative, draws electron density away from the carbon atom, creating a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. This polarization of the C=O bond renders the carbonyl carbon susceptible to attack by nucleophiles.

Furthermore, the pyrimidine (B1678525) ring, being an electron-withdrawing heterocycle, further enhances the electrophilic character of the aldehyde's carbonyl carbon. numberanalytics.combhu.ac.in The two nitrogen atoms in the pyrimidine ring exert an inductive electron-withdrawing effect, which decreases the electron density on the ring and, by extension, on the attached aldehyde group. This electronic pull makes the carbonyl carbon even more electron-deficient and, therefore, more reactive towards nucleophilic attack.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of this compound is a prime target for a variety of nucleophilic addition reactions. These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. chemguide.co.ukyoutube.com

Carbon-Carbon Bond Forming Reactions (e.g., Grignard Reactions)

Grignard reagents (R-Mg-X) are potent carbon-based nucleophiles that readily react with aldehydes to form new carbon-carbon bonds. masterorganicchemistry.comleah4sci.com In the case of this compound, the addition of a Grignard reagent, such as ethyl magnesium bromide (CH₃CH₂MgBr), to the carbonyl carbon results in the formation of a secondary alcohol after an acidic workup. chemguide.co.ukadichemistry.com

The mechanism involves the nucleophilic attack of the alkyl group from the Grignard reagent on the electrophilic carbonyl carbon. youtube.commasterorganicchemistry.com This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate. Subsequent protonation of this intermediate with a dilute acid yields the final alcohol product. chemguide.co.uk The type of alcohol formed (primary, secondary, or tertiary) depends on the nature of the aldehyde or ketone and the Grignard reagent used. leah4sci.comadichemistry.com

It's important to note that unusual reaction pathways can occur with Grignard reagents and pyrimidine derivatives, sometimes leading to substitution at the pyrimidine ring itself, particularly if the reaction conditions are not carefully controlled. nih.gov

Cyanohydrin Formation Mechanisms

The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon. pressbooks.pub This reaction is a classic example of nucleophilic addition to a carbonyl group.

The mechanism is typically base-catalyzed, where a small amount of base is used to generate the cyanide ion (CN⁻), which is a much stronger nucleophile than HCN itself. pressbooks.pubopenstax.org The cyanide ion then attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate with a negative charge on the oxygen atom (an alkoxide). libretexts.orgyoutube.com This intermediate is then protonated by a molecule of HCN, regenerating the cyanide ion and forming the cyanohydrin product. libretexts.orglibretexts.org The reaction is reversible, but the equilibrium generally favors the formation of the cyanohydrin. pressbooks.pubopenstax.org

For this reaction to be successful, it is crucial to have free cyanide ions available. This is often achieved by using a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of a weak acid to maintain a pH of around 4-5, which provides a balance of free cyanide ions and HCN for the reaction to proceed efficiently. libretexts.orglibretexts.org

Table 1: Key Nucleophilic Addition Reactions of this compound

Reaction TypeReagentProduct TypeKey Mechanistic Step
Grignard ReactionR-MgX (e.g., CH₃CH₂MgBr)Secondary AlcoholNucleophilic attack of the alkyl group on the carbonyl carbon. masterorganicchemistry.comleah4sci.com
Cyanohydrin FormationHCN (catalyzed by base)CyanohydrinNucleophilic attack of the cyanide ion on the carbonyl carbon. pressbooks.publibretexts.org

Other Heteroatom Nucleophilic Additions

Beyond carbon-based nucleophiles and cyanide, the carbonyl group of this compound is also reactive towards other heteroatom nucleophiles. For instance, the addition of water can lead to the formation of a geminal diol (hydrate), although the equilibrium for this reaction often lies towards the starting aldehyde.

Amines can also act as nucleophiles, attacking the carbonyl carbon to form a carbinolamine intermediate. This can then undergo dehydration to form an imine or enamine, depending on the structure of the amine and the reaction conditions.

Reactivity of the Pyrimidine Heterocycle and Substituent Effects

The presence of substituents on the pyrimidine ring can significantly modulate its reactivity. acs.org Electron-donating groups can activate the ring towards electrophilic attack and may influence the regioselectivity of such reactions. Conversely, electron-withdrawing groups, like the aldehyde group in the title compound, further deactivate the ring towards electrophiles but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the deactivating group.

Site-Selective Reactivity in Pyrimidine Derivatives

The positions of the nitrogen atoms in the pyrimidine ring, along with the nature and position of substituents, dictate the site-selective reactivity of pyrimidine derivatives. wuxiapptec.com In 2,4-disubstituted pyrimidines, for example, the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions is highly sensitive to the electronic and steric effects of the substituents. wuxiapptec.com

For instance, in 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.com However, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring attack at the C2 position. wuxiapptec.com Steric hindrance from bulky substituents can also play a significant role in directing the incoming nucleophile to the less hindered position. wikipedia.org

In the case of this compound, the ethyl group at the 2-position is an electron-donating group, while the carbaldehyde group at the 4-position is an electron-withdrawing group. This substitution pattern creates a complex electronic environment that will influence the site of any potential nucleophilic attack on the pyrimidine ring itself.

Ring-Opening and Ring-Closing Reactions

The pyrimidine ring, being a π-deficient heteroaromatic system, is susceptible to nucleophilic attack, which can, under certain conditions, lead to ring-opening reactions. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of related pyrimidine systems provides valuable insights. For instance, purines, which contain a pyrimidine ring fused to an imidazole (B134444) ring, can undergo opening of the pyrimidine moiety. researchgate.net Dihydropyrimidases are enzymes that catalyze the ring-opening of dihydropyrimidines. bohrium.com This process typically involves the hydrolysis of the cyclic amide bonds.

Conversely, the aldehyde group in this compound can participate in ring-closing reactions to form fused heterocyclic systems. These reactions often involve condensation with a suitable binucleophilic reagent. For example, the reaction of pyrimidine-4-carbaldehydes with compounds containing adjacent nucleophilic groups can lead to the formation of new rings fused to the pyrimidine core. While specific examples involving this compound are not detailed, the general reactivity pattern of pyrimidine aldehydes suggests their utility as precursors in the synthesis of complex heterocyclic structures. d-nb.infonih.gov

Oxidation and Reduction Pathways

The aldehyde group of this compound is readily susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The formyl group can be oxidized to a carboxylic acid. Common oxidizing agents can be employed for this transformation. For instance, pyrimidine-4-carbaldehydes can be converted to their corresponding carboxylic acids.

Reduction: The reduction of the aldehyde group to a primary alcohol is a common and high-yielding transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose, converting aldehydes and ketones to their corresponding alcohols. d-nb.infonih.gov The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a protic solvent, such as water or an alcohol, protonates the resulting alkoxide to yield the primary alcohol, (2-ethylpyrimidin-4-yl)methanol. nih.govnih.gov While esters and amides are generally not reduced by NaBH₄ under standard conditions, aldehydes and ketones are readily transformed. nih.gov

The general transformation can be represented as:

Table 1: General Oxidation and Reduction Reactions of this compound

Starting MaterialReagent(s)ProductReaction Type
This compoundOxidizing Agent (e.g., KMnO₄, CrO₃)2-Ethylpyrimidine-4-carboxylic acidOxidation
This compoundReducing Agent (e.g., NaBH₄)(2-Ethylpyrimidin-4-yl)methanolReduction

Mechanistic Elucidation via Kinetic and Spectroscopic Analyses

The study of reaction mechanisms for compounds like this compound relies heavily on kinetic and spectroscopic techniques.

Kinetic Analyses: Kinetic studies can provide crucial information about reaction rates and the factors that influence them, shedding light on the reaction mechanism. For example, in related pyrimidine systems, kinetic analyses have been employed to understand the mechanism of ring-opening reactions. nih.gov The rate of such reactions can be influenced by factors like pH and the nature of the substituents on the pyrimidine ring.

Spectroscopic Analyses: Spectroscopic methods are indispensable for the characterization of this compound and its reaction products, as well as for gaining insight into their electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons in the pyrimidine ring and the ethyl and aldehyde groups provide a detailed picture of the molecular connectivity. For instance, in related substituted pyrimidines, the aromatic protons typically appear in the range of 7.22–8.74 ppm, while aliphatic protons are found at higher fields. The aldehyde proton would be expected to resonate at a characteristic downfield position.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the carbonyl group (C=O) of the aldehyde, which exhibits a strong characteristic absorption band. The stretching vibrations of the C=C and C-H bonds of the pyrimidine ring also provide valuable information.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation. The ionization method can influence the observed fragmentation, and it has been noted that pyrimidine derivatives often favor positive ionization.

Table 2: Spectroscopic Data for Related Pyrimidine Derivatives

Spectroscopic TechniqueKey Observables for Pyrimidine DerivativesReference
¹H NMRAromatic protons (δ 7.22–8.74 ppm), Aliphatic protons (δ 1.91-4.41 ppm)
¹³C NMRSignals for aromatic and aliphatic carbons
IRC=O stretching (around 1700 cm⁻¹), C=C and C-H stretching and bending d-nb.info
Mass SpectrometryMolecular ion peak, fragmentation pattern

By combining these analytical techniques, a comprehensive understanding of the reactivity and reaction mechanisms of this compound can be achieved.

Derivatization Strategies for 2 Ethyl 4 Pyrimidinecarbaldehyde and Its Chemical Transformation

Analytical Derivatization for Advanced Characterization

Chemical derivatization is a crucial step in the analysis of many organic compounds, converting them into forms more suitable for chromatographic separation and mass spectrometric detection. For 2-Ethyl-4-pyrimidinecarbaldehyde, these strategies aim to improve volatility, thermal stability, and ionization efficiency.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of polar compounds like aldehydes often requires derivatization to increase their volatility and prevent undesirable interactions with the chromatographic column. Common techniques applicable to this compound include silylation and oximation.

Silylation: This is a widely used derivatization method for compounds containing active hydrogen atoms, such as those that might exist in tautomeric forms of the pyrimidine (B1678525) ring or in hydrated forms of the aldehyde. wur.nlyoutube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. youtube.comwur.nl This process reduces the polarity and increases the volatility of the molecule, leading to improved peak shape and resolution in GC analysis. youtube.com The silylation of this compound would likely target any enolizable protons on the pyrimidine ring, although the aldehyde group itself is not the primary site of reaction unless it is in a hydrated form.

Oximation: The aldehyde functional group can be specifically targeted through oximation. Reaction with a hydroxylamine (B1172632) derivative, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), converts the aldehyde into a more stable and volatile oxime ether. youtube.comchemistryviews.org The pentafluorobenzyl group is highly electronegative, which makes the resulting derivative particularly sensitive to electron capture detection (ECD) in GC, and also provides a characteristic mass spectrum for MS analysis. The reaction with PFBHA is a common strategy for the trace analysis of carbonyl compounds. youtube.com

Derivatization TechniqueReagent ExampleTarget Functional GroupBenefit for GC-MS
SilylationBSTFA, MSTFAActive hydrogens (e.g., on the pyrimidine ring)Increased volatility, improved peak shape
OximationPFBHAAldehyde (carbonyl)Increased volatility, enhanced sensitivity (ECD), characteristic mass spectrum

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS analysis, derivatization is often employed to enhance ionization efficiency and improve chromatographic retention. For this compound, the formation of hydrazones is a particularly effective strategy.

Hydrazone Formation: Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are commonly used to derivatize aldehydes and ketones. youtube.comresearchgate.netkhanacademy.org The reaction of this compound with DNPH yields a 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric, which is beneficial for UV detection, and the presence of the dinitrophenyl group significantly enhances the response in mass spectrometry, particularly in negative ion mode atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). youtube.comresearchgate.net The resulting hydrazone is also more hydrophobic, leading to better retention on reversed-phase LC columns. This method is well-established for the analysis of aldehydes in various matrices. khanacademy.org Another derivatizing agent, 2-hydrazinoquinoline (B107646) (HQ), can also be used to form hydrazones with aldehydes, which are then readily analyzed by LC-MS. organic-chemistry.org

Derivatization TechniqueReagent ExampleTarget Functional GroupBenefit for LC-MS
Hydrazone Formation2,4-Dinitrophenylhydrazine (DNPH)Aldehyde (carbonyl)Enhanced UV detection, improved ionization efficiency, better chromatographic retention
Hydrazone Formation2-Hydrazinoquinoline (HQ)Aldehyde (carbonyl)Improved ionization efficiency for MS detection

Synthetic Derivatization for Molecular Diversity and Complexity

The aldehyde and pyrimidine moieties of this compound provide reactive handles for a wide range of synthetic transformations, enabling the generation of diverse molecular architectures.

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound readily undergoes condensation reactions with primary amines, hydroxylamines, and hydrazines to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are fundamental in synthetic organic chemistry for introducing new functionalities and building blocks. youtube.com

Imines: The reaction with primary amines is typically acid-catalyzed and results in the formation of a C=N double bond. rsc.orgorganic-chemistry.org These imine derivatives can be stable compounds themselves or serve as intermediates for further reactions, such as reduction to secondary amines.

Oximes: Condensation with hydroxylamine produces oximes. organic-chemistry.orgmdpi.com Oximes are crystalline solids with sharp melting points and can be useful for the characterization of aldehydes. They also serve as precursors for various other functional groups.

Hydrazones: Reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields hydrazones. rsc.org Hydrazones are also often crystalline and are important intermediates in reactions such as the Wolff-Kishner reduction. The formation of hydrazones is a versatile tool in the synthesis of various heterocyclic compounds. rsc.org

DerivativeReactantKey Feature
Imine (Schiff Base)Primary AmineC=N double bond, intermediate for secondary amines
OximeHydroxylamineCrystalline, precursor for other functional groups
HydrazoneHydrazineCrystalline, intermediate in synthesis (e.g., Wolff-Kishner)

Alkylation and Acylation of the Aldehyde and Ring Nitrogens

The pyrimidine ring contains two nitrogen atoms that can potentially undergo alkylation and acylation, although their reactivity is influenced by the presence of the electron-withdrawing aldehyde group.

Alkylation: The nitrogen atoms of the pyrimidine ring are generally less nucleophilic than those in pyridine (B92270) due to the presence of the second nitrogen atom. However, they can be alkylated using alkyl halides. The quaternization of the pyrimidine ring can increase its susceptibility to nucleophilic attack. youtube.comorganic-chemistry.org The presence of an aldehyde substituent would further decrease the nucleophilicity of the ring nitrogens, making alkylation more challenging. Selective C-4 alkylation of pyridines has been achieved by using blocking groups on the nitrogen, a strategy that could potentially be adapted for pyrimidines. rsc.org

Acylation: Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings, but it is generally not applicable to electron-deficient rings like pyrimidine. rsc.org The direct acylation of the pyrimidine ring nitrogens with acyl chlorides or anhydrides is also not a common transformation due to the low nucleophilicity of the ring. However, acylation can be achieved on nucleophilic substituents attached to the pyrimidine ring. For instance, if the aldehyde is converted to an amino group, this new functionality can be readily acylated.

Strategic Functionalization towards Chiral Entities

The aldehyde group of this compound is a key functional handle for the introduction of chirality into the molecule. This can be achieved through various asymmetric synthetic methodologies.

Enantioselective synthesis of chiral pyrimidine derivatives is an active area of research, with several strategies being developed. One approach involves the asymmetric cyclopropanation of N1-vinylpyrimidines to produce chiral cyclopropyl (B3062369) pyrimidine nucleoside analogues with high enantioselectivity. Another method is the rhodium-catalyzed asymmetric allylation of pyrimidines, which yields chiral acyclic nucleosides.

For pyrimidine aldehydes specifically, aldol (B89426) addition reactions catalyzed by DHAP-dependent aldolases have been used to create acyclic nucleoside analogues with two new stereocenters from aldehyde derivatives of other pyrimidines like thymine (B56734) and cytosine. [ ] This biocatalytic approach highlights the potential for enzymatic methods in the chiral functionalization of pyrimidine aldehydes. The synthesis of chiral pyrimidine-substituted diester D-A cyclopropanes has also been reported through enantioselective cyclopropanation, which can be further transformed into chiral pyrimidine nucleoside analogues. These methods demonstrate that the aldehyde group can serve as a branching point for the construction of complex chiral molecules.

Chiral Synthesis StrategyKey TransformationResulting Chiral Moiety
Asymmetric CyclopropanationReaction of N1-vinylpyrimidine with diazoestersChiral cyclopropyl group
Asymmetric AllylationRhodium-catalyzed reaction with allylic carbonatesChiral acyclic side chain
Enzymatic Aldol AdditionAldolase-catalyzed reaction with DHAPChiral acyclic nucleoside analogue
Enantioselective CyclopropanationReaction with phenyliodonium (B1259483) ylidesChiral cyclopropane (B1198618) with diester substitution

Control of Regioselectivity and Stereoselectivity in Derivatization

The chemical transformation of this compound hinges on the selective derivatization of its aldehyde functional group. The control over regioselectivity and stereoselectivity in these reactions is paramount for the synthesis of specific, functionally desirable molecules. The electronic nature of the pyrimidine ring, substituted with an electron-donating ethyl group at the C-2 position, significantly influences the reactivity of the C-4 carbaldehyde.

Regioselectivity

Regioselectivity in the context of this compound primarily concerns reactions where multiple reactive sites could potentially undergo transformation. The pyrimidine ring itself is electron-deficient, which generally makes the C-4 position susceptible to nucleophilic attack. uaeu.ac.aeacs.org The aldehyde group at this position is the most electrophilic site, and thus, most derivatization strategies will inherently favor reaction at this formyl moiety.

However, regioselectivity becomes a critical consideration when bifunctional reagents are employed or when reaction conditions could promote transformations at other positions on the pyrimidine ring or the ethyl substituent. For instance, in reactions involving strong bases or organometallic reagents, the potential for competitive reactions underscores the need for carefully controlled conditions.

Research on related pyrimidine systems has demonstrated that catalyst selection is a powerful tool for dictating regioselectivity. For example, palladium-catalyzed amination of dichloropyrimidines has shown high regioselectivity, favoring substitution at the C-4 position. acs.org Similarly, iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines proceeds with high regioselectivity. mdpi.com While these examples pertain to the synthesis of the pyrimidine core itself, the principles of catalyst-substrate interaction can be extrapolated to the derivatization of a pre-formed pyrimidine like this compound.

In the case of this compound, a key aspect of regiocontrol would be to ensure that derivatization occurs exclusively at the aldehyde group without affecting the pyrimidine ring or the ethyl group. This is generally achievable under standard conditions for aldehyde derivatization (e.g., Wittig reactions, reductive aminations, or additions of organometallic reagents) due to the high reactivity of the formyl group.

A study on the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) highlighted the use of phase-transfer catalysts to achieve selective C-N bond formation via an SNAr mechanism. shd-pub.org.rs This indicates that for certain transformations, the choice of catalyst can be crucial in directing the reaction to the desired position, even in the presence of other reactive sites.

The following table illustrates hypothetical regioselective derivatizations of this compound based on established chemical principles.

Reagent/Catalyst SystemExpected Major ProductRationale for Regioselectivity
Wittig Reagent (e.g., Ph₃P=CHCO₂Et)2-Ethyl-4-(2-ethoxycarbonylvinyl)pyrimidineThe highly electrophilic aldehyde group is the preferential site for nucleophilic attack by the ylide.
Grignard Reagent (e.g., MeMgBr)1-(2-Ethylpyrimidin-4-yl)ethanolThe organometallic reagent will selectively add to the carbonyl carbon of the aldehyde.
NaBH₄ / Amine (Reductive Amination)N-Substituted-(2-ethylpyrimidin-4-yl)methanamineThe reaction proceeds via the formation of an iminium ion intermediate at the aldehyde position, which is then reduced.

Stereoselectivity

Stereoselectivity is a crucial aspect when the derivatization of the aldehyde group of this compound leads to the formation of a new chiral center. The goal is to control the three-dimensional arrangement of the atoms in the product, leading to the preferential formation of one enantiomer or diastereomer over others. Asymmetric synthesis methodologies are employed to achieve this control. imperfectpharmacy.shopuwindsor.ca

One common strategy is the use of chiral auxiliaries. In this approach, the achiral this compound is reacted with a chiral auxiliary to form a chiral intermediate. Subsequent diastereoselective reaction at the aldehyde-derived functional group, followed by the removal of the auxiliary, yields the desired enantiomerically enriched product.

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. uwindsor.ca This involves the use of a chiral catalyst to influence the stereochemical outcome of the reaction. For instance, in the reduction of the aldehyde to an alcohol, a chiral reducing agent or a chiral catalyst in conjunction with a standard reducing agent can lead to the formation of one enantiomer of the resulting alcohol in excess.

The principles of catalyst-controlled enantioselective addition have been demonstrated in related heterocyclic systems. For example, the rhodium-catalyzed addition of aryl boron nucleophiles to N-alkyl nicotinate (B505614) salts can be controlled to achieve high enantioselectivity by the choice of chiral ligands. nih.gov Such strategies could be adapted for the stereoselective addition of nucleophiles to the aldehyde group of this compound.

The table below provides a conceptual overview of strategies to control stereoselectivity in the derivatization of this compound.

Reaction TypeChiral Control MethodExpected Outcome
Nucleophilic Addition of Organometallic ReagentChiral Ligand (e.g., with Zn(Et)₂)Enantioselective formation of a secondary alcohol.
Aldol ReactionChiral Auxiliary (e.g., Evans oxazolidinone)Diastereoselective formation of a β-hydroxy carbonyl compound.
Asymmetric ReductionChiral Catalyst (e.g., CBS catalyst with borane)Enantioselective formation of a primary alcohol.

The successful application of these strategies would depend on careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reagents, to maximize both yield and stereoselectivity.

Computational and Theoretical Studies on 2 Ethyl 4 Pyrimidinecarbaldehyde

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these techniques can elucidate electron distribution, orbital energies, and reactivity, providing a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) for Electrophilic Site Mapping and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. physchemres.orgnih.gov This method is particularly useful for studying the electronic properties of molecules like 2-Ethyl-4-pyrimidinecarbaldehyde. DFT calculations can map the molecular electrostatic potential (MEP), which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the aldehyde group's oxygen atom would be an electron-rich site, while the carbonyl carbon and the hydrogen atoms would be electron-poor.

Furthermore, DFT is employed to calculate key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Theoretical studies on related pyrimidine (B1678525) derivatives have utilized DFT to calculate these properties and suggest their potential as candidates for various applications, including organic solar cells. researchgate.net

While specific DFT data for this compound is not extensively available in the reviewed literature, studies on similar molecules provide a template for how such an analysis would be conducted. For instance, a theoretical study on pyridine (B92270), pyrimidine, pyrazine, and pyridazine (B1198779) using DFT at the B3LYP/6-31(d,p) level has provided detailed insights into their electronic properties. researchgate.net

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine-6.89-0.346.55
Pyrimidine-7.21-0.546.67
Pyrazine-7.12-0.686.44
Pyridazine-7.45-0.417.04
Data sourced from a theoretical study on diazines. researchgate.net

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For this compound, a key reaction would be the nucleophilic addition to the carbonyl group of the aldehyde. pearson.comyoutube.comlibretexts.org Theoretical studies can model the entire reaction coordinate, from reactants to products, identifying transition states and intermediates. nih.gov

The mechanism of nucleophilic addition to an aldehyde typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This is followed by protonation of the resulting alkoxide to form an alcohol. libretexts.org DFT calculations can determine the activation energies associated with the transition states, providing insights into the reaction kinetics. nih.gov A study on the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole used DFT to identify three transition states corresponding to hydrogen transfer, internal rearrangement, and water elimination to form a Schiff base. nih.gov Similar computational approaches could be applied to predict the reactivity of this compound with various nucleophiles.

Studies on the addition reactions between pyrimidine-type radicals and deoxyguanosines have also been conducted, highlighting the complexity of reaction pathways that can be modeled computationally. nih.gov

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. physchemres.orgresearchgate.net By calculating the vibrational frequencies and chemical shifts of a molecule, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the assignment of spectral bands and provides confidence in the calculated molecular structure. nih.govresearchgate.net

For instance, a study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one utilized DFT calculations at the B3LYP/6-311++G(d,p) level to compute its vibrational spectra, which were then compared with experimental FT-IR data. physchemres.org Similarly, the IR and NMR spectral data of various pyrimidine derivatives have been characterized and supported by computational analysis. researchgate.net The vibrational spectra of monomeric diazines, including pyrimidine, have been studied in detail using matrix isolation IR spectroscopy and DFT calculations, leading to a thorough assignment of vibrational modes. core.ac.uk

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Pyrimidine Derivative (Note: This table demonstrates the correlation between experimental and computationally predicted spectroscopic data for a pyrimidine derivative, as specific data for this compound was not found.)

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)
N-H stretch32503245
C-H aromatic stretch29702965
C=O stretch16801675
C=N aromatic stretch15501545
Data is illustrative and based on general findings for pyrimidine derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules. aip.orgnih.govfrontiersin.org For a molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements of the ethyl and aldehyde groups relative to the pyrimidine ring.

While specific MD studies on this compound are not prevalent in the searched literature, the methodology has been applied to a variety of pyrimidine-containing systems. For example, MD simulations have been used to investigate the conformational diversity of pyrimidine-embedded macrocycles and their interactions with biological targets. nih.govfrontiersin.org In drug discovery, MD simulations are crucial for understanding how a ligand binds to a protein target. Studies on pyrimidine derivatives as kinase inhibitors have used MD to analyze their binding modes and inform the design of more potent and selective compounds. acs.org The conformational polymorphism of pyrimidine derivatives has also been investigated using MD simulations, revealing how different crystal packing arrangements can influence molecular conformation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models based on molecular descriptors, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.gov

The pyrimidine scaffold is a common feature in many biologically active compounds, and numerous QSAR studies have been performed on pyrimidine derivatives. nih.govnih.govresearchgate.netnih.govbrieflands.com These studies have explored activities such as anticancer, anti-inflammatory, and enzyme inhibition. acs.orgnih.govnih.gov For example, a QSAR study on pyrimidine derivatives as dual inhibitors of AP-1 and NF-kappaB used Comparative Molecular Field Analysis (CoMFA) to build a predictive model. nih.gov The model, combined with docking studies, provided insights into the structural requirements for inhibitory activity, suggesting optimal substituents on the pyrimidine ring. nih.gov

Although no QSAR studies specifically featuring this compound were found, the principles of QSAR could be applied to a series of analogues to explore their potential in various biological contexts.

Table 3: Illustrative Descriptors Used in QSAR Studies of Pyrimidine Derivatives (Note: This table provides examples of descriptors commonly used in QSAR studies of pyrimidine derivatives to illustrate the methodology.)

Descriptor TypeExamples
ElectronicDipole moment, HOMO/LUMO energies, Mulliken charges
StericMolecular weight, Molar refractivity, van der Waals volume
HydrophobicLogP (partition coefficient)
TopologicalConnectivity indices, Wiener index
Descriptors are general examples from various QSAR studies. nih.govbrieflands.com

Applications of 2 Ethyl 4 Pyrimidinecarbaldehyde As a Synthetic Building Block

Precursor in Complex Heterocyclic Compound Synthesis

The aldehyde functional group is a cornerstone of cyclization and condensation reactions. In 2-Ethyl-4-pyrimidinecarbaldehyde, this reactivity is leveraged to construct fused ring systems and other complex heterocyclic structures that are of significant interest in medicinal chemistry and materials science.

Fused pyrimidine (B1678525) systems, such as pyrimido[4,5-d]pyrimidines, are important scaffolds known for their diverse biological activities. The synthesis of these bicyclic heterocycles can be efficiently achieved through multicomponent reactions where an aldehyde is a key reactant. In these syntheses, this compound can serve as the aldehyde component, reacting with an aminopyrimidine and a source of active methylene (B1212753) or another nucleophile.

For instance, a common strategy involves the condensation of a 6-aminopyrimidine derivative with an aldehyde. The resulting Schiff base intermediate can then undergo an intramolecular cyclization or react with another component to form the second pyrimidine ring. The use of this compound in such a reaction would directly incorporate the 2-ethyl-pyrimidine moiety into the final fused structure. Research has demonstrated the synthesis of pyrimido[4,5-b]quinoline and pyrimido[4,5-d]pyrimidine (B13093195) derivatives through three-component coupling reactions involving aromatic aldehydes, highlighting a viable pathway for this building block. sharif.edu

Starting MaterialReagentResulting ScaffoldReaction Type
This compound6-Aminouracil derivativesPyrimido[4,5-d]pyrimidineCondensation/Cyclization

Thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines are privileged heterocyclic motifs found in numerous pharmacologically active compounds, including kinase inhibitors. sci-hub.boxnih.govnih.gov The synthesis of these systems often relies on the construction of a thiophene (B33073) or pyrrole (B145914) ring onto a pre-existing pyrimidine core.

For the synthesis of thieno[2,3-d]pyrimidines, the Gewald reaction is a prominent method. While the classical Gewald reaction uses a ketone, modifications allow for the use of aldehydes. This compound can react with ethyl cyanoacetate (B8463686) and elemental sulfur in the presence of a base to form a highly functionalized thiophene ring, which can then be cyclized to the thieno[2,3-d]pyrimidine (B153573) core. A one-pot, four-component reaction of a ketone, ethyl cyanoacetate, sulfur, and formamide (B127407) has been reported for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the feasibility of multicomponent strategies in this area. nih.gov

The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, can be achieved through various strategies where the aldehyde group is instrumental. google.com For example, a Knoevenagel condensation between this compound and an active methylene compound (e.g., a derivative of glycine (B1666218) or malononitrile) can furnish an intermediate that, upon reduction and cyclization, yields the pyrrolo[2,3-d]pyrimidine scaffold. sci-hub.boxresearchgate.net The versatility of this scaffold is highlighted by its use in developing potent kinase inhibitors for cancer therapy. nih.govmdpi.com

Target ScaffoldKey Starting MaterialsRole of this compound
Thieno[2,3-d]pyrimidineThis compound, Ethyl Cyanoacetate, SulfurProvides the pyrimidine core and C4-aldehyde for thiophene ring formation.
Pyrrolo[2,3-d]pyrimidineThis compound, Active Methylene Compound (e.g., Glycine ester)Provides the pyrimidine core and C4-aldehyde for pyrrole ring construction.

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a key feature in several therapeutic agents. nih.gov The synthesis of this bicyclic system is typically accomplished by the reaction of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or a suitable equivalent, such as an α,β-unsaturated carbonyl compound.

This compound can be transformed into a reactive α,β-unsaturated aldehyde intermediate through a condensation reaction (e.g., aldol (B89426) condensation). This intermediate can then undergo a cyclocondensation reaction with a 3-aminopyrazole to furnish the pyrazolo[1,5-a]pyrimidine skeleton. This approach allows for the introduction of the 2-ethylpyrimidine (B2674074) substituent onto the final heterocyclic framework. Green synthetic routes using ultrasound irradiation have been developed to efficiently produce these derivatives. researchgate.net

Role in Materials Science and Polymer Chemistry

Beyond its use in synthesizing discrete small molecules, this compound is a candidate for applications in materials science, particularly in the development of functional polymers with tailored electronic or physical properties.

Conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) are at the forefront of research in flexible electronics, bioelectronics, and energy storage. mdpi.comresearchgate.netnih.gov A key strategy for advancing these materials involves the synthesis of functionalized monomers to tune the properties of the resulting polymer. udel.edunih.gov

This compound can be used to introduce a pyrimidine moiety into a polymerizable monomer. For example, the aldehyde can undergo a reductive amination or condensation reaction with an amino-functionalized thiophene or 3,4-ethylenedioxythiophene (B145204) (EDOT) derivative. The resulting molecule combines the conductive precursor (thiophene/EDOT) with the electron-deficient pyrimidine unit. The subsequent polymerization of this novel monomer could lead to a PEDOT-related polymer with modified electronic properties, such as altered band gaps or enhanced stability, due to the influence of the pyrimidine side chain. azom.com

Precursor Monomer ComponentFunctionalization ReagentPotential Functionalized MonomerResulting Polymer Class
Amino-functionalized EDOTThis compoundEDOT-CH=N-Pyrimidine or EDOT-CH2-NH-PyrimidineFunctionalized PEDOT

Epoxy resins and other thermosetting polymers require curing agents (hardeners) to form a cross-linked, durable polymer network. While amines and anhydrides are common curing agents, other reactive molecules can be incorporated into the formulation to modify the curing process and the final properties of the material. Imidazole (B134444) derivatives, for example, are known to act as catalytic curing agents for epoxy resins. researchgate.netresearchgate.net

Aldehydes like this compound can participate in curing chemistry. It can react with primary or secondary amine hardeners present in the resin system to form Schiff bases or other adducts. This reaction can alter the stoichiometry of the primary curing reaction, potentially acting as a cure rate modifier or a chain extender. The incorporation of the rigid pyrimidine ring into the polymer network could also enhance the thermal stability and mechanical properties of the cured resin.

Cross-linking Agents for Network Polymers

The aldehyde functionality of this compound presents a potential application in the formation of network polymers. Aldehydes are known to react with various functional groups, such as hydroxyls, amines, and amides, which are commonly present in polymer backbones. This reactivity can be exploited to form covalent bonds between polymer chains, leading to the creation of a three-dimensional network structure.

The pyrimidine ring itself can contribute to the properties of the resulting polymer by enhancing thermal stability and modifying the material's mechanical and optical characteristics. While direct studies on this compound as a cross-linking agent are not extensively documented, the known reactivity of aldehydes suggests its utility in this area. For instance, reactions with diols or diamines could lead to the formation of acetal (B89532) or imine linkages, respectively, thereby cross-linking the polymer chains. This process is analogous to the use of other aldehyde-containing compounds in polymer chemistry to improve the durability and performance of materials. nih.govrsc.orgsigmaaldrich.com

Intermediate in the Synthesis of Fine Chemicals

The chemical profile of this compound makes it a valuable intermediate in the synthesis of a variety of fine chemicals. The aldehyde group can be readily transformed into other functional groups, and the pyrimidine core is a common scaffold in many biologically active molecules and functional materials.

Agrochemical Intermediates

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad spectrum of activities, including herbicidal, fungicidal, and insecticidal properties. nih.govmdpi.comresearchgate.netresearchgate.net The aldehyde group of this compound can serve as a key reaction site for the synthesis of more complex pyrimidine-based agrochemicals. For example, it can undergo condensation reactions with various nucleophiles to introduce new side chains and functional groups, which are crucial for tuning the biological activity and selectivity of the final product. The synthesis of pyrimidine derivatives with specific substitutions at the 4-position has been shown to be critical for their pesticidal efficacy. mdpi.com

Dyes and Pigments

The pyrimidine nucleus is a known chromophore, and its derivatives have been utilized in the synthesis of dyes and pigments. nih.govsigmaaldrich.comcore.ac.uk The aldehyde group in this compound is a versatile functional group for the synthesis of various dye structures. It can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to create conjugated systems responsible for color. The resulting dyes could find applications in textiles, printing inks, and other coloration fields. The specific hue and fastness properties of the dyes can be fine-tuned by the choice of the reaction partner.

Textile Auxiliaries

Beyond coloration, pyrimidine derivatives have been investigated for their role as textile auxiliaries, for example, in improving the properties of fabrics. nih.gov The aldehyde group of this compound can react with the hydroxyl groups of cellulosic fibers like cotton, or the amino groups of wool and silk, to form covalent bonds. This grafting process can impart desirable characteristics to the textile, such as improved wrinkle resistance, antimicrobial properties, or altered dye affinity. While specific applications of this particular aldehyde have not been detailed, the underlying chemistry is well-established for modifying textile surfaces.

Design and Synthesis of Molecular Libraries for Chemical Biology and Beyond

The concept of "privileged scaffolds" is central to modern drug discovery and chemical biology, where certain molecular frameworks, like the pyrimidine ring, are known to interact with a wide range of biological targets. researchgate.netrsc.orgresearchgate.netnih.gov this compound is an ideal starting point for the construction of diverse molecular libraries for high-throughput screening.

The aldehyde group serves as a key anchoring point for combinatorial synthesis. Through reactions such as reductive amination, Wittig reactions, and the formation of hydrazones, oximes, and semicarbazones, a vast array of different substituents can be introduced at the 4-position of the pyrimidine ring. This allows for the rapid generation of a large number of structurally related compounds, increasing the probability of discovering molecules with desired biological activities.

Below is a table illustrating the potential reactions of this compound for library synthesis:

Reaction TypeReagent ClassResulting Functional Group
Reductive AminationPrimary & Secondary AminesSubstituted Amines
Wittig ReactionPhosphonium YlidesAlkenes
Knoevenagel CondensationActive Methylene CompoundsSubstituted Alkenes
Imine FormationPrimary AminesImines (Schiff Bases)
Oxime FormationHydroxylamine (B1172632)Oximes
Hydrazone FormationHydrazine (B178648) DerivativesHydrazones

This systematic approach to diversification around the pyrimidine core allows for the exploration of a vast chemical space, which is crucial for identifying lead compounds in drug discovery and for developing new probes to study biological processes. researchgate.netresearchgate.net

Advanced Characterization Techniques for 2 Ethyl 4 Pyrimidinecarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.nethyphadiscovery.comethernet.edu.et

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. researchgate.net For complex structures like derivatives of 2-Ethyl-4-pyrimidinecarbaldehyde, a combination of one-dimensional and two-dimensional NMR techniques is often employed for unambiguous signal assignment. hyphadiscovery.comethernet.edu.et

One-Dimensional NMR (¹H NMR, ¹³C NMR)researchgate.netrsc.org

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

In the ¹H NMR spectrum of a derivative, distinct signals would be expected for the protons of the ethyl group (a triplet and a quartet), the pyrimidine (B1678525) ring protons, and the aldehyde proton. The chemical shift of the aldehyde proton is particularly characteristic, typically appearing far downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group.

The ¹³C NMR spectrum complements the ¹H NMR data by showing the chemical shifts of all unique carbon atoms. hmdb.cahmdb.ca The carbonyl carbon of the aldehyde group, for instance, would exhibit a characteristic resonance in the downfield region (around 190 ppm).

For example, in a series of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, the chemical shifts provide key structural insights. The protons of the ethyl ester typically appear as a triplet around 1.07-1.32 ppm and a quartet around 3.96-4.31 ppm. The methyl group on the pyrimidine ring shows a singlet around 2.24-2.34 ppm. The pyrimidine ring protons and the substituted phenyl protons appear in the aromatic region (around 7-8.5 ppm). rsc.org The carbon signals for these derivatives are also well-defined, with the carbonyl carbon of the ester appearing around 165 ppm and the C=O of the pyrimidine ring around 152 ppm. rsc.orgrsc.org

¹H and ¹³C NMR Data for Selected Pyrimidine Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, CH₃) 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 165.45, 153.48, 146.54, 142.19, 133.69, 128.84, 127.99, 101.02, 60.14, 55.02, 18.63, 14.15
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 165.33, 153.42, 148.56, 139.58, 132.55, 129.75, 129.23, 128.03, 127.51, 98.8, 59.93, 52.06, 18.23, 13.97
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 9.35 (s, 1H, NH), 8.24 (d, 2H, Ar-H), 7.89 (s, 1H, NH), 7.52 (d, 2H, Ar-H), 5.28 (s, 1H, CH), 4.02 (q, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.12 (t, 3H, CH₃) 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4

The data in this table is based on findings from referenced studies. rsc.orgrsc.org

Two-Dimensional NMR (COSY, HSQC) for Complex Signal Assignmentrsc.org

For more complex derivatives or when signals in the one-dimensional spectra overlap, two-dimensional NMR techniques are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is particularly useful for identifying adjacent protons, such as those in the ethyl group or coupled protons on the pyrimidine and any attached aromatic rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By mapping the proton signals to their corresponding carbon signals, it provides a powerful method for definitive signal assignment, especially in congested spectral regions. youtube.com

The combined use of COSY and HSQC allows for the confident construction of molecular fragments and, ultimately, the complete and unambiguous assignment of the molecule's structure. youtube.comyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisrsc.orgnih.gov

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the molecule's structure through the analysis of its fragmentation patterns. nih.gov

For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, the formyl group (CHO), or other characteristic fragments, providing further structural confirmation. In a series of ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, a common fragmentation pathway involves the initial loss of an ethanol (B145695) molecule, followed by the elimination of carbon monoxide (CO) and hydrogen cyanide (HCN). researchgate.net

High-Resolution Mass Spectrometry (HRMS)researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govresearchgate.netnih.gov This precision allows for the determination of the elemental formula of the parent ion and its fragments, significantly increasing the confidence in the proposed structure. researchgate.net For novel derivatives of this compound, HRMS is essential for confirming the elemental composition and distinguishing between compounds with the same nominal mass but different atomic compositions.

Mass Spectrometry Data for Selected Pyrimidine Derivatives

Compound Molecular Ion (m/z)
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 260 (M+)
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 305 (M+)
A derivative of C₁₄H₁₆N₂O₂S 276 (M+)
A derivative of C₁₅H₁₈N₂O₃ 274 (M+)

The data in this table is based on findings from a referenced study. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identificationrsc.orgrsc.orgvscht.cz

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.czcopbela.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. masterorganicchemistry.compressbooks.pub

For this compound, the IR spectrum would be expected to show:

A strong absorption band for the carbonyl (C=O) stretching of the aldehyde, typically in the range of 1690-1740 cm⁻¹. masterorganicchemistry.com

C-H stretching vibrations for the aldehyde proton, often appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz

C-H stretching vibrations for the ethyl group and the pyrimidine ring in the region of 2850-3100 cm⁻¹. vscht.cz

C=N and C=C stretching vibrations from the pyrimidine ring in the 1400-1600 cm⁻¹ region. nist.govnist.gov

In related pyrimidine derivatives, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, characteristic IR absorption bands are observed for N-H stretching (around 3639 cm⁻¹), C-H stretching (around 2967 cm⁻¹), and C=O stretching (around 1608 cm⁻¹). rsc.org

Characteristic IR Absorption Bands for Pyrimidine Derivatives

Functional Group Absorption Range (cm⁻¹)
N-H Stretch ~3639
C-H Stretch (Aromatic) ~3099-3032
C-H Stretch (Alkyl) ~2986-2925
C=O Stretch (Ester/Aldehyde) ~1746-1608
C=C/C=N Stretch (Ring) ~1635-1543

The data in this table is based on findings from referenced studies. rsc.orgcopbela.org

X-ray Crystallography for Definitive Solid-State Structure Determinationrsc.orgrsc.org

For a derivative of this compound, a single-crystal X-ray diffraction study would unambiguously confirm the connectivity of the atoms and reveal the planarity of the pyrimidine ring and the orientation of the ethyl and carbaldehyde substituents. nih.gov In the crystal structure of related pyrimidine derivatives, the pyrimidine ring often adopts a conformation that can be described, for example, as a screw-boat. researchgate.net The analysis also reveals intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. researchgate.net

Chromatographic Methods for Purity Assessment and Enantiomeric Separations

Chromatographic techniques are indispensable in the analysis of this compound and its derivatives, providing robust methods for assessing purity and performing enantiomeric separations. These methods are crucial for quality control and for the characterization of chiral derivatives. Both Gas Chromatography (GC) and Liquid Chromatography (LC) offer distinct advantages depending on the specific analytical requirements.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For pyrimidine derivatives like this compound, GC can be effectively utilized for purity assessment. Given the polarity of the pyrimidine core and the aldehyde functional group, derivatization might be employed to enhance volatility and improve peak shape, although direct analysis is also feasible. semanticscholar.org

For the assessment of chemical purity, a high-resolution capillary GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically employed. The choice of the stationary phase is critical for achieving optimal separation of the target analyte from any impurities or starting materials.

Enantiomeric Separations by GC:

While this compound itself is not chiral, its derivatives, particularly those resulting from reactions at the carbaldehyde group, can be. Chiral GC is a primary method for the enantiomeric separation of volatile chiral compounds. chromatographyonline.com This is most commonly achieved using chiral stationary phases (CSPs), with cyclodextrin-based columns being particularly versatile. gcms.cz These CSPs, such as those derivatized with alkyl or other functional groups, create a chiral environment within the column, allowing for differential interaction with the enantiomers and thus their separation. chromatographyonline.comgcms.cz

The selection of the specific cyclodextrin (B1172386) derivative (e.g., beta- or gamma-cyclodextrin) and its substituents is crucial for achieving enantioselectivity. chromatographyonline.com The temperature program and carrier gas flow rate are optimized to maximize the resolution between the enantiomeric peaks. semanticscholar.org

Illustrative GC Method for Purity Analysis:

ParameterValue
Column HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) semanticscholar.org
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Carrier Gas Nitrogen
Oven Program 70°C (1 min hold), ramp at 10°C/min to 180°C, then 15°C/min to 280°C (8 min hold) nih.gov
Injection Volume 1 µL
Split Ratio 25:1 nih.gov

This table represents a typical GC method for the analysis of a pyrimidine derivative and may require optimization for this compound.

Illustrative Chiral GC Method for a Derivative:

ParameterValue
Column Rt-βDEXsm (30 m x 0.25 mm i.d., 0.25 µm film thickness) gcms.cz
Injector Temperature 220 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Carrier Gas Helium
Oven Program Isothermal at 120 °C
Injection Volume 1 µL
Split Ratio 50:1

This table illustrates a potential chiral GC method for a derivative of this compound, based on common practices for chiral separations.

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a highly versatile and widely used technique for the purity assessment and enantiomeric separation of a broad range of compounds, including pyrimidine derivatives. nih.gov It is especially advantageous for compounds that are not sufficiently volatile or are thermally labile for GC analysis.

For purity determination of this compound, reversed-phase HPLC is a common approach. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a buffer to control the pH and improve peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the pyrimidine ring exhibits strong absorbance.

Enantiomeric Separations by LC:

HPLC is the dominant technique for the enantioseparation of chiral compounds in the pharmaceutical and related industries. chromatographyonline.comresearchgate.net This is primarily achieved through the use of chiral stationary phases (CSPs). chromatographyonline.comchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are exceptionally popular due to their broad applicability. slideshare.net These phases can be operated in different modes, including normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development. chromatographyonline.com

The separation mechanism on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. researchgate.net The differing stability of these complexes leads to different retention times for the enantiomers, enabling their separation. The choice of mobile phase, including the type of organic solvent and any additives, plays a critical role in achieving the desired enantioselectivity. slideshare.net

Illustrative LC Method for Purity Analysis:

ParameterValue
Column Chromolith Performance Si (under normal-phase conditions) nih.gov
Mobile Phase Hexane-isopropanol mixtures nih.gov
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

This table presents a representative LC method for a pyrimidine derivative. The conditions would need to be optimized for this compound.

Illustrative Chiral LC Method for a Derivative:

ParameterValue
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Mobile Phase Heptane/Ethanol (90:10, v/v)
Flow Rate 0.5 mL/min
Detector UV at 260 nm
Injection Volume 5 µL
Column Temperature 30 °C

This table provides an example of a chiral LC method that could be adapted for the enantiomeric separation of a derivative of this compound.

Q & A

Q. What are the standard synthetic routes for 2-Ethyl-4-pyrimidinecarbaldehyde, and how are intermediates characterized?

Synthesis typically involves condensation of pyrimidine precursors with ethylamine and an aldehyde source under controlled pH and temperature. Key intermediates are characterized using ¹H/¹³C NMR (to confirm ethyl group integration and aldehyde proton signals) and FT-IR (to verify C=O stretch at ~1700 cm⁻¹ and pyrimidine ring vibrations). Purity is assessed via HPLC with UV detection at 260 nm .

Q. How is structural integrity confirmed after synthesis?

Structural validation employs 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity. For example, the aldehyde proton (δ ~9.8 ppm) should show NOESY correlation with adjacent pyrimidine protons. IR spectroscopy further confirms functional groups (e.g., absence of hydroxyl impurities) .

Q. What are the common reactivity patterns of this compound?

The aldehyde group undergoes nucleophilic addition (e.g., with hydrazines to form hydrazones) and condensation (e.g., with amines to generate Schiff bases). The pyrimidine ring participates in electrophilic substitution at the 5-position under acidic conditions .

Q. What experimental design principles apply to assessing bioactivity in vitro?

Use dose-response assays (e.g., IC₅₀ determination) in cell lines relevant to hypothesized targets (e.g., cancer models). Include controls for aldehyde reactivity (e.g., reduced analogs) to distinguish specific vs. nonspecific effects. Data should be triplicated with ANOVA for statistical rigor .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon) at –20°C in anhydrous DMSO or ethanol. Monitor degradation via HPLC monthly; aldehyde oxidation to carboxylic acid is a common degradation pathway .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Employ Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst load (e.g., p-toluenesulfonic acid). Kinetic studies via in-situ IR can identify rate-limiting steps. Yields >80% are achievable with reflux in DMF and 10 mol% catalyst .

Q. What advanced techniques resolve contradictions in spectral data?

Conflicting NMR/IR results (e.g., unexpected tautomerism) require dynamic NMR (variable-temperature studies) or DFT computational modeling to predict stable conformers. Compare experimental vs. simulated spectra (e.g., using Gaussian 16) .

Q. What mechanisms underlie its reactivity in cross-coupling reactions?

The aldehyde acts as an electrophile in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mechanistic studies using isotopic labeling (¹³C-aldehyde) and Hammett plots reveal electron-withdrawing pyrimidine rings enhance electrophilicity. Side reactions (e.g., decarbonylation) are minimized with bulky phosphine ligands .

Q. How can computational methods predict biological targets?

Perform molecular docking (AutoDock Vina) against protein databases (PDB) to identify binding sites. Validate with MM-PBSA binding free energy calculations . For example, docking may reveal affinity for kinase ATP pockets, guiding subsequent surface plasmon resonance (SPR) assays .

Q. What strategies address data contradictions between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability (e.g., aldehyde oxidation). Use LC-MS/MS to track metabolite formation in plasma. Redesign analogs with stabilized aldehydes (e.g., prodrugs) and retest in animal models .

Q. How are degradation pathways elucidated under physiological conditions?

Conduct forced degradation studies (acid/base/oxidative stress) followed by HRMS to identify breakdown products. For example, oxidation at the aldehyde yields 2-ethyl-4-pyrimidinecarboxylic acid, detectable via ¹H NMR (loss of aldehyde signal) .

Q. What statistical methods validate reproducibility in synthetic protocols?

Apply multivariate analysis (e.g., PCA) to batch data, ensuring ≤5% variability in yield/purity. Use Grubbs’ test to identify outliers in spectral datasets (e.g., anomalous integration ratios in NMR) .

Q. Methodological Notes

  • Spectral Interpretation : Always compare with literature data for analogous pyrimidines (e.g., 2-Methyl derivatives) to assign signals accurately .
  • Contradiction Management : Use Bayesian inference to weigh conflicting evidence, prioritizing peer-reviewed studies over preliminary data .

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2-Ethyl-4-pyrimidinecarbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.